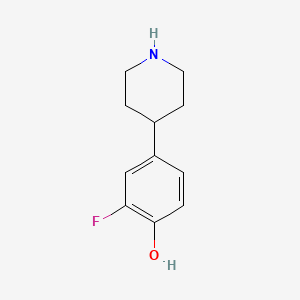

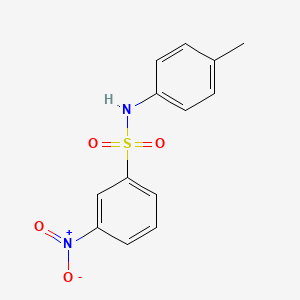

![molecular formula C27H29FN4OS B2961743 N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 476452-44-5](/img/structure/B2961743.png)

N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Polymer Science

Synthesis and Characterization of Adamantane-type Cardo Polyamides : A study detailed the preparation of new polyamides using an adamantane-type cardo dicarboxylic acid, demonstrating moderate to high molecular weights and solubility in polar and less polar solvents. These polyamides showed significant amorphous properties, high glass transition temperatures, and excellent thermal stability, suggesting their potential for advanced material applications due to their mechanical strength and durability (Liaw et al., 1999).

Medicinal Chemistry

N-Adamantane Carboxamides as 5-HT2 Receptor Antagonists : A series of 1-adamantanecarboxamides was synthesized, revealing compounds with high affinity and selectivity towards 5-HT2 receptors. This indicates the potential of adamantane derivatives in developing new therapeutics with anti-platelet effects, highlighting the importance of structural modifications in enhancing biological activity (Fujio et al., 2000).

Synthesis and Reactivity

Microwave-assisted Synthesis of Benzamide Derivatives : Research on the regioselective synthesis of benzamide derivatives via microwave-assisted Fries rearrangement demonstrated an efficient approach to heterocyclic amide formation. This process underscores the role of adamantane derivatives as intermediates in synthesizing complex organic molecules, potentially useful in various chemical syntheses (Moreno-Fuquen et al., 2019).

Material Science

Adamantane-based AFM Applications : The development of nanoscale 1,3,5,7-tetrasubstituted adamantanes for atomic force microscopy (AFM) showcases the versatility of adamantane derivatives in nanotechnology. These compounds, designed for multivalent binding to gold-coated AFM tips, offer a glimpse into the potential of functionalized adamantanes in precise and stable nanoscale measurements (Li et al., 2003).

Coordination Polymers

Design of Mixed-Ligand Copper(II) Metal-Organic Frameworks : The use of adamantane-based ligands in constructing heteroleptic copper(II) metal-organic frameworks highlights the structural diversity achievable with adamantane derivatives. These frameworks, featuring unique configurations and strong antiferromagnetic properties, illustrate the potential of adamantane-based tectons in the development of advanced materials with specific magnetic and structural characteristics (Senchyk et al., 2013).

Future Directions

properties

IUPAC Name |

N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29FN4OS/c28-22-8-6-18(7-9-22)17-34-26-31-30-24(32(26)23-4-2-1-3-5-23)16-29-25(33)27-13-19-10-20(14-27)12-21(11-19)15-27/h1-9,19-21H,10-17H2,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHEFUFJFSYKURX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4C5=CC=CC=C5)SCC6=CC=C(C=C6)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

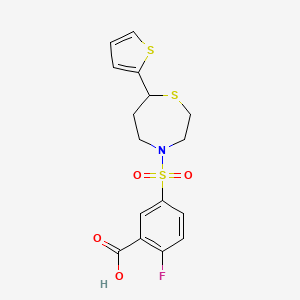

![2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-diethylsulfamoyl)benzoate](/img/structure/B2961665.png)

![N-(3-bromophenyl)-2-(2-(4-ethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetamide](/img/structure/B2961674.png)

![[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2961677.png)

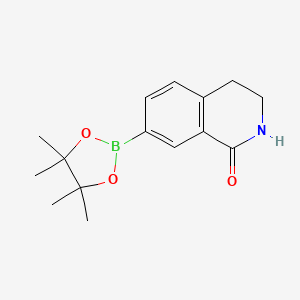

![4-[5-(1-Phenylpentyl)-1,2,4-oxadiazol-3-yl]phenylboronic acid](/img/structure/B2961678.png)

![Tert-butyl N-[[3-(prop-2-enoylamino)cyclopentyl]methyl]carbamate](/img/structure/B2961680.png)

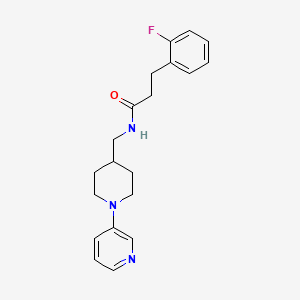

![N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide](/img/structure/B2961683.png)